trans-2-Chlorocyclopropanecarboxylic
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-chlorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFZHBEJQGHPB-PWNYCUMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65475-70-9 | |
| Record name | rac-(1R,2S)-2-chlorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 2 Chlorocyclopropanecarboxylic Acid
Direct Synthesis Approaches
Direct synthesis strategies typically involve the creation of the monochlorinated cyclopropane (B1198618) ring followed by or concurrent with the introduction of the carboxylic acid functionality. These methods are often straightforward but may yield mixtures of stereoisomers.
A plausible, though less commonly documented, direct approach involves the carboxylation of an organometallic intermediate derived from a halogenated cyclopropane. This strategy hinges on the formation of a cyclopropyl (B3062369) anion equivalent, which then reacts with carbon dioxide to form the carboxylate.
The process would theoretically initiate with a dihalogenated cyclopropane, such as 1,2-dichlorocyclopropane. This precursor can be treated with an organolithium reagent or magnesium metal to form a 2-chlorocyclopropyllithium or a Grignard reagent (2-chlorocyclopropylmagnesium halide), respectively. The subsequent introduction of solid carbon dioxide (dry ice) to this organometallic intermediate, followed by an acidic workup, would yield the target carboxylic acid.
Key challenges in this approach include the stability of the organometallic intermediate, as cyclopropyl anions can be unstable, and controlling the stereoselectivity. The reaction would likely produce a mixture of cis and trans isomers, requiring subsequent purification to isolate the desired trans product.
A more established and efficient direct method for synthesizing cyclopropane carboxylic acids, including chlorinated derivatives, is the selective hydrogenating dechlorination of a 2,2-dichlorocyclopropane precursor. This method begins with the synthesis of a 2,2-dichlorocyclopropanecarboxylic acid or its ester, which is commonly prepared by the reaction of an alkene with a source of dichlorocarbene, such as chloroform and a strong base.
The core of this methodology is the selective removal of one chlorine atom via catalytic hydrogenation. This reduction is typically performed under pressure in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.
A variety of catalysts and conditions have been explored for this transformation, as detailed in the table below.
| Catalyst | Support Material | Pressure (H₂) | Temperature | Solvent | HCl Acceptor |
| Palladium (Pd) | Active Carbon | 50-150 bar | 50-80°C | Water, Methanol | Sodium Hydroxide |
| Platinum Oxide (PtO₂) | None | ~100 bar | 60-75°C | Water | Sodium Hydroxide |
| Raney Nickel | None | 50-150 bar | 50-80°C | Water, Ethanol | Aqueous Ammonia |
This table presents typical conditions for the selective hydrogenating dechlorination of related dichlorocyclopropane precursors.
The reaction is generally carried out in a solvent such as water or an alcohol, with an added base (e.g., sodium hydroxide or ammonia) to act as an HCl acceptor, neutralizing the acid formed during the reaction. The process typically yields a mixture of cis and trans isomers, with the ratio being influenced by the specific substrate and reaction conditions.
Stereoselective and Diastereoselective Synthesis
Achieving a high degree of stereocontrol is critical for many applications of trans-2-Chlorocyclopropanecarboxylic acid. Stereoselective syntheses are designed to preferentially generate the trans isomer over the cis isomer, while asymmetric strategies aim to produce specific enantiomers.
The generation of trans-isomers is often favored under conditions of thermodynamic control. The trans configuration in 1,2-disubstituted cyclopropanes is generally more stable than the cis configuration due to reduced steric strain between the substituents. wikipedia.orglibretexts.orgyoutube.comthecatalyst.org By manipulating reaction conditions, the formation of the thermodynamic product can be prioritized.
Key strategies to favor the trans-isomer include:
Elevated Temperatures: Running the reaction at higher temperatures provides the necessary energy to overcome the activation barrier for the formation of both isomers and allows the system to reach equilibrium, which favors the more stable trans product. wikipedia.orgthecatalyst.orgfiveable.me
Longer Reaction Times: Allowing the reaction to proceed for an extended period enables the potential equilibration of the initially formed kinetic product (often the cis-isomer) to the more stable thermodynamic trans-product. wikipedia.org
Epimerization: A common strategy involves the synthesis of a mixture of cis and trans isomers, followed by a separate step to convert the undesired cis isomer into the desired trans isomer. This can often be achieved by treating the mixture with a base, which deprotonates the carbon adjacent to the carboxyl group, allowing for inversion of stereochemistry to the more stable trans form.
The choice of catalyst is paramount in controlling the diastereoselectivity of cyclopropanation reactions, particularly in carbene transfer reactions from diazoacetates to alkenes. While many catalysts are known to favor cis products, several have been developed that exhibit a preference for the formation of trans isomers. researchgate.netresearchgate.netrochester.edu
The stereochemical outcome is influenced by the steric and electronic properties of the catalyst's ligand sphere, which directs the approach of the alkene to the metal-carbene intermediate. Catalysts based on rhodium, ruthenium, copper, and palladium have been extensively studied. For instance, certain ruthenium-catalyzed cyclopropanations have shown high efficiency and trans-selectivity. acs.org Furthermore, biocatalysis using engineered enzymes, such as myoglobin-based catalysts, has emerged as a powerful tool for achieving exceptional levels of diastereoselectivity (often >99%) for the trans product in the cyclopropanation of styrenes with ethyl diazoacetate. rochester.edu
| Catalyst Type | Metal Center | Ligand Example | Typical Substrates | Observed Selectivity |
| Metalloenzymes | Iron (Heme) | Engineered Myoglobin | Styrenes | High trans (>99% de) |
| Pheox Catalysts | Ruthenium (Ru) | (S)-Pheox | Vinyltrifluoroborates | High trans |
| Carboxylate Complexes | Palladium (Pd) | Acetate, Pivalate | Olefins | Variable, can favor trans |
| Porphyrin Complexes | Rhodium (Rh) | Porphyrin | Styrenes | Can be tuned for trans |
This table summarizes catalyst classes known to influence trans/cis selectivity in cyclopropanation reactions.
The synthesis of specific enantiomers of this compound acid requires asymmetric synthesis strategies. These methods introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other.
Common asymmetric strategies applicable to this target include:
Chiral Auxiliaries: This approach involves attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary directs the stereochemical course of the cyclopropanation reaction. After the chiral cyclopropane ring is formed, the auxiliary is removed, yielding the enantioenriched product. A notable example is the use of oxazolidinones in aldol-cyclopropanation-retro-aldol sequences to produce enantiopure cyclopropane carboxaldehydes, which can be oxidized to the corresponding carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net
Chiral Catalysis: This is one of the most efficient methods for asymmetric synthesis. A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. For cyclopropanation, catalysts incorporating chiral ligands, such as chiral Pheox ligands with Ruthenium, can effectively induce high enantioselectivity in the formation of trans-disubstituted cyclopropanes. acs.org
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, terpenes, or carbohydrates) as starting materials. nih.gov The inherent chirality of the starting material is transferred through a sequence of chemical reactions to the final target molecule, establishing its absolute stereochemistry.
Synthesis of Related Chlorocyclopropanecarboxylic Acid Derivatives
The synthesis of various chlorocyclopropanecarboxylic acid derivatives provides insight into potential pathways for obtaining the trans-2-chloro substituted target compound. These methods include the partial reduction of dichlorinated cyclopropanes and stereoselective cyclopropanation reactions.
One notable approach involves the selective reduction of 2,2-dichlorocyclopropanecarboxylic acid derivatives. This method allows for the removal of one chlorine atom, potentially yielding a mixture of cis and trans isomers that can then be separated. For instance, the hydrogenation of a 1-methyl-2,2-dichlorocyclopropane compound can be controlled to produce the corresponding 1-methyl-2-chlorocyclopropane carboxylic acid.
Another strategy involves the Favorskii rearrangement of dichlorinated cyclobutanone derivatives. The stereoselective reduction of a 3-substituted-2,2-dichlorocyclobutanone yields the corresponding cis-3-substituted cyclobutanol. This intermediate can then undergo a semi-benzilic Favorskii rearrangement to produce cis-2-substituted-1-chlorocyclopropanecarboxaldehydes with high stereoselectivity. While this method yields the cis isomer, modifications to the reaction pathway could potentially favor the formation of the trans product.
Furthermore, the synthesis of other halogenated cyclopropanecarboxylic acids, such as the fluorine-substituted analogs, can offer clues. For example, a rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester has been shown to be an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. The principles of stereocontrol in such cyclopropanation reactions could potentially be applied to the synthesis of the desired chloro-derivative.
The following table summarizes a selection of synthetic methodologies for related chlorocyclopropanecarboxylic acid derivatives, highlighting the starting materials, reagents, and key aspects of the transformations.
| Derivative | Starting Material | Key Reagents/Reaction Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| cis-2-Aryl-1-chlorocyclopropanecarboxaldehydes | 3-Aryl-2,2-dichlorocyclobutanols | Semi-benzilic Favorskii rearrangement | High | researchgate.net |
| cis-2-Fluorocyclopropanecarboxylic acid | 1-Fluoro-1-(phenylsulfonyl)ethylene and diazo esters | Rhodium-catalyzed cyclopropanation | High | nih.gov |
| trans-Adducts of alkyl 1-chlorocyclopropanecarboxylates | Alkyl 1-chlorocyclopropanecarboxylates and ketones/aldehydes/acyl chlorides | SmI2-promoted Reformatsky-type reaction | Excellent (trans/cis > 99/1) | researchgate.net |
Stereochemical Analysis and Chirality of Trans 2 Chlorocyclopropanecarboxylic Acid
Isomeric Forms and Designation (cis/trans)
2-Chlorocyclopropanecarboxylic acid exists as two primary geometric isomers: cis and trans. wikipedia.org This isomerism arises from the relative positions of the chlorine atom and the carboxylic acid group attached to the cyclopropane (B1198618) ring.
cis-2-Chlorocyclopropanecarboxylic acid: In this isomer, the chlorine atom and the carboxylic acid group are situated on the same side (or face) of the cyclopropane ring. brainly.comchegg.com
trans-2-Chlorocyclopropanecarboxylic acid: In the trans isomer, the chlorine atom and the carboxylic acid group are located on opposite sides of the cyclopropane ring. wikipedia.org
This cis/trans designation is fundamental to describing the molecule's three-dimensional structure. The separation of these geometric isomers can be challenging but has been achieved for similar cyclopropane derivatives through methods like fractional crystallization or selective precipitation based on differences in their physical properties, such as pKa values. google.comgoogle.com
Table 1: Geometric Isomers of 2-Chlorocyclopropanecarboxylic Acid
| Isomer | Description of Substituent Orientation | Chirality |
|---|---|---|
| cis | Chlorine and carboxylic acid group on the same side of the ring | Achiral (meso compound) |
| trans | Chlorine and carboxylic acid group on opposite sides of the ring | Chiral (exists as a pair of enantiomers) |
Chirality and Stereogenic Centers
Chirality, or "handedness," is a key feature of this compound acid. A molecule is chiral if it is non-superimposable on its mirror image. youtube.com
The trans isomer possesses two stereogenic centers (also known as chiral centers). A stereogenic center is typically a carbon atom bonded to four different groups. youtube.comkhanacademy.org In the case of the trans isomer, both the carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the carboxylic acid group (C1) are stereogenic centers. The presence of these two centers means that the trans isomer can exist as a pair of non-superimposable mirror images called enantiomers. libretexts.org These enantiomers are designated as (1R,2R) and (1S,2S).
Conversely, the cis isomer, despite also having two stereogenic centers, is an achiral molecule. This is because it possesses an internal plane of symmetry that makes it superimposable on its mirror image. Such compounds are known as meso compounds.
Enantiomer Resolution Techniques
Since enantiomers have identical physical properties (e.g., boiling point, solubility) in an achiral environment, separating a racemic mixture (a 50:50 mixture of two enantiomers) requires specialized techniques that introduce a chiral environment. This process is known as chiral resolution.
One of the most common methods for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture of this compound acid with a single, pure enantiomer of a chiral base (a resolving agent), such as (R)-1-phenylethylamine or brucine. libretexts.org
The reaction produces a mixture of two diastereomeric salts:
(trans-acid enantiomer 1) • (chiral base)
(trans-acid enantiomer 2) • (chiral base)
Unlike enantiomers, diastereomers have different physical properties, including solubility. researchgate.net This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After separation, the pure enantiomer of the acid can be recovered from the crystallized salt by treatment with a strong acid.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent Class | Examples | Principle of Action |
|---|---|---|
| Chiral Amines | (R)- or (S)-1-Phenylethylamine, Brucine, Quinine, Strychnine | Forms diastereomeric salts with different solubilities. libretexts.orgnih.gov |
| Chiral Alcohols | (-)-Menthol | Forms diastereomeric esters which can be separated chromatographically. |
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz A CSP is a solid support that has a chiral molecule bound to its surface.
When the racemic mixture of this compound acid is passed through the HPLC column, the two enantiomers interact differently with the chiral stationary phase. researchgate.net This differential interaction leads to one enantiomer being retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for their broad applicability in separating a variety of chiral compounds, including carboxylic acids. nih.gov
Kinetic resolution is a method that relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.
For a carboxylic acid like this compound acid, a common approach is lipase-catalyzed esterification. Lipases are enzymes that can exhibit high enantioselectivity. nih.gov By reacting the racemic acid with an alcohol in the presence of a specific lipase, one enantiomer will be converted to its ester at a much higher rate. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantioenriched acid from the newly formed, enantioenriched ester. nih.govrsc.org
Mechanistic Investigations of Stereochemical Control
Achieving stereochemical control in the synthesis of cyclopropane derivatives is a significant area of research in organic chemistry. researchgate.net The formation of the trans isomer over the cis, or the direct synthesis of a single enantiomer of the trans isomer (asymmetric synthesis), depends heavily on the reaction mechanism.
For instance, in the addition of a chlorocarbene to an acrylate ester followed by hydrolysis, the stereochemical outcome (cis vs. trans) is influenced by steric and electronic factors in the transition state. The thermodynamically more stable trans product is often favored. Asymmetric synthesis of this compound acid can be achieved by using chiral catalysts, such as transition metal complexes with chiral ligands. These catalysts create a chiral environment around the reactants, directing the reaction to favor the formation of one enantiomer over the other. The catalyst can influence the trajectory of the carbene addition, leading to high enantiomeric excess in the final product.
Reactivity and Transformations of Trans 2 Chlorocyclopropanecarboxylic Acid and Its Derivatives
Nucleophilic Acyl Substitution Reactions of Carboxylic Acid Derivatives
Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. masterorganicchemistry.comlibretexts.orgvanderbilt.edu This two-stage process involves an initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edu The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, a common strategy in the synthesis of its derivatives. libretexts.org
Formation of Esters
Esters of trans-2-Chlorocyclopropanecarboxylic acid can be synthesized through several established methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, often as the solvent. libretexts.orgmasterorganicchemistry.com
Another effective method involves a two-step process. First, the carboxylic acid is converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). commonorganicchemistry.com The resulting trans-2-chlorocyclopropanecarbonyl chloride is then reacted with the desired alcohol to form the ester. commonorganicchemistry.comsaskoer.ca This approach is often preferred for its high yields and the fact that it is not an equilibrium-controlled reaction.
| Method | Reagents | General Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Methyl or Ethyl trans-2-chlorocyclopropanecarboxylate |
| Via Acid Chloride | 1. Thionyl chloride (SOCl₂) 2. Alcohol | 1. Reflux 2. Room temperature or gentle heating | Corresponding ester of this compound acid |
Formation of Amides
The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to the acid-base reaction that forms a stable and unreactive carboxylate salt. To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. khanacademy.org DCC activates the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide. libretexts.org
Alternatively, and often more efficiently, the carboxylic acid is first converted to a more reactive derivative, such as the acid chloride. The subsequent reaction of trans-2-chlorocyclopropanecarbonyl chloride with an amine readily yields the corresponding trans-2-chlorocyclopropanecarboxamide. This method is broadly applicable to primary and secondary amines.
| Method | Reagents | General Conditions | Product |
| Coupling Agent | Amine, Dicyclohexylcarbodiimide (DCC) | Room temperature in a suitable solvent (e.g., CH₂Cl₂) | N-substituted trans-2-chlorocyclopropanecarboxamide |
| Via Acid Chloride | 1. Thionyl chloride (SOCl₂) 2. Amine (2 equivalents) | 1. Reflux 2. Room temperature | N-substituted trans-2-chlorocyclopropanecarboxamide |
Formation of Acid Halides and Anhydrides
trans-2-Chlorocyclopropanecarbonyl chloride, a highly reactive derivative, is a key intermediate in the synthesis of other derivatives. It is typically prepared by treating this compound acid with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comgoogle.com The reaction proceeds via the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.org The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion. khanacademy.orgmasterorganicchemistry.com
Acid anhydrides can be formed from the reaction of an acid chloride with a carboxylate salt. masterorganicchemistry.comyoutube.com Thus, this compound anhydride (B1165640) could be synthesized by reacting trans-2-chlorocyclopropanecarbonyl chloride with the sodium salt of this compound acid. While intermolecular dehydration of two carboxylic acid molecules is a method for forming anhydrides, it typically requires high temperatures and is not always practical. For dicarboxylic acids where a five- or six-membered ring can be formed, intramolecular anhydride formation is more favorable. stackexchange.comquora.comontosight.ai
| Derivative | Reagents | General Conditions |
| Acid Chloride | Thionyl chloride (SOCl₂) | Reflux |
| Acid Anhydride | 1. Thionyl chloride (SOCl₂) 2. This compound acid sodium salt | 1. Reflux 2. Aprotic solvent |
Cyclopropane (B1198618) Ring-Opening Reactions
The cyclopropane ring in this compound acid and its derivatives is activated towards ring-opening reactions due to the presence of the electron-withdrawing carboxyl group (or its derivative) and the chloro substituent. These reactions can be initiated by either electrophiles or nucleophiles, leading to the formation of 1,3-difunctionalized acyclic compounds.
Electrophile-Induced Ring Opening
The reaction of activated cyclopropanes with electrophiles can lead to the cleavage of a carbon-carbon bond in the ring. libretexts.org In the case of derivatives of this compound acid, the electron-withdrawing nature of the carbonyl group polarizes the cyclopropane ring, making it susceptible to attack. Lewis acids can catalyze the ring-opening of donor-acceptor cyclopropanes. researchgate.net The reaction of aryl cyclopropyl (B3062369) ketones with olefins to form cyclopentane (B165970) ring systems via a [3+2] cycloaddition has been achieved through one-electron reduction of the ketone, which initiates ring-opening. vanderbilt.edu While specific studies on the electrophile-induced ring-opening of this compound acid are not abundant, it is anticipated that strong electrophiles could induce cleavage of the strained ring.
Nucleophile-Induced Ring Opening
The ring-opening of donor-acceptor cyclopropanes with nucleophiles is a well-documented transformation. rsc.orgnih.gov These reactions are often catalyzed by Lewis acids, which activate the cyclopropane ring towards nucleophilic attack. nih.gov The reaction of cyclopropanes with a geminal carboalkoxy and carbohydroxy group can undergo ring-opening with indole (B1671886) nucleophiles without a catalyst under high pressure. nih.gov It is proposed that an internal hydrogen bond activates the ring. nih.gov For derivatives of this compound acid, such as its esters or amides, nucleophilic attack can occur at one of the cyclopropyl carbons, leading to ring cleavage and the formation of a 1,3-substituted product. The regioselectivity of the attack would be influenced by the electronic and steric effects of the substituents on the cyclopropane ring.
| Reaction Type | Initiator | General Outcome | Key Intermediates |
| Electrophile-Induced | Electrophiles (e.g., Lewis acids, strong protic acids) | Cleavage of a C-C bond, formation of a carbocationic intermediate | Carbocationic species |
| Nucleophile-Induced | Nucleophiles (e.g., amines, alkoxides, indoles) | Cleavage of a C-C bond, formation of a 1,3-disubstituted product | Anionic or zwitterionic intermediates |
Rearrangement Reactions
The inherent ring strain of the cyclopropane ring, coupled with the influence of the electron-withdrawing carboxylic acid group and the halogen substituent, makes these molecules susceptible to various rearrangement reactions.
Favorskii Rearrangement and Related Ring Contractions/Expansions
The Favorskii rearrangement is a well-established method for the ring contraction of α-halo ketones. nih.govwikipedia.orgscienceinfo.comnrochemistry.com This reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative. wikipedia.orgnrochemistry.com While direct application of the Favorskii rearrangement to this compound acid itself is not a standard ring contraction in the typical sense of making a smaller carbocycle, related principles of ring strain relief can drive rearrangements in more complex derivatives.
In broader contexts of cyclopropane chemistry, ring-expansion and ring-contraction reactions are known to occur under various conditions. For instance, the rearrangement of vinylcyclopropanes to cyclopentenes and cyclopropylimines to dihydropyrroles are well-documented transformations driven by the release of ring strain. arkat-usa.org Similarly, electrophilic ring opening of spiro-cyclopropanecarboxylated sugars can lead to either ring-contraction or ring-expansion products depending on the substrate and reaction conditions. nih.gov Although specific examples involving the parent this compound acid are not extensively reported in this context, the underlying principles of these rearrangements are relevant to the potential reactivity of its derivatives.
Reduction Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound acid can be selectively reduced to the corresponding primary alcohol, trans-2-(hydroxymethyl)chlorocyclopropane, using various reducing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as the reduction of the carbon-chlorine bond or opening of the cyclopropane ring.
Commonly employed reagents for the reduction of carboxylic acids include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃). masterorganicchemistry.comyoutube.comucalgary.ca LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to alcohols. masterorganicchemistry.comyoutube.com Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this transformation and can sometimes offer different chemoselectivity. organic-chemistry.orgresearchgate.net
The efficiency of these reductions can be influenced by the specific derivative of the carboxylic acid used (e.g., the free acid versus its ester) and the reaction conditions. For instance, the reduction of esters to primary alcohols is a common synthetic strategy. ucalgary.ca Catalytic hydrogenation is another method for the reduction of carboxylic acid derivatives, although it often requires harsh conditions for unactivated substrates. rsc.orgrsc.orglibretexts.orgtue.nl
| Substrate (Derivative) | Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| Ethyl trans-2-chlorocyclopropanecarboxylate | LiAlH₄ | Diethyl ether | Reflux | trans-2-(Hydroxymethyl)chlorocyclopropane | High (qualitative) |
| This compound acid | BH₃·THF | THF | Room Temp | trans-2-(Hydroxymethyl)chlorocyclopropane | Moderate to High (qualitative) |
Functionalization at the Cyclopropane Ring
Direct functionalization of the cyclopropane ring in this compound acid derivatives offers a pathway to introduce further complexity and build diverse molecular architectures. This can be achieved through reactions such as C-silylation and alkylation.
C-Silylation
The introduction of a silyl (B83357) group onto the cyclopropane ring can be a valuable transformation, as organosilicon compounds have broad utility in organic synthesis. While direct C-H silylation of unactivated C(sp³)–H bonds is challenging, methods for the silylation of related systems exist. For example, decarboxylative C–H silylation has been reported for N-heteroarenes with silanecarboxylic acids. arkat-usa.org Although not a direct functionalization of the cyclopropane ring of the target molecule, this illustrates a strategy for C-H functionalization. More relevantly, the synthesis of silyl cyclopropane carboxylates can be achieved through cyclopropanation reactions of silylated alkenes.
Alkylation
Alkylation of the cyclopropane ring can be accomplished by generating an enolate from the corresponding ester derivative, followed by reaction with an alkyl halide. 182.160.97pressbooks.publumenlearning.commnstate.edulibretexts.org The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to ensure complete and regioselective deprotonation. mnstate.edu The resulting enolate is a potent nucleophile that can react with a variety of electrophiles, including primary alkyl halides, in an Sₙ2 reaction. pressbooks.publibretexts.org
The stereochemical outcome of the alkylation is a critical consideration, particularly for substituted cyclopropanes. The diastereoselectivity of the reaction is influenced by the existing stereochemistry of the cyclopropane ring and the reaction conditions. nih.govbeilstein-journals.org In many cases, the incoming electrophile will approach from the less sterically hindered face of the enolate to afford the thermodynamically more stable product.
| Ester Substrate | Base | Electrophile | Solvent | Temperature (°C) | Product | Diastereoselectivity |
| Ethyl trans-2-chlorocyclopropanecarboxylate | LDA | Methyl Iodide | THF | -78 | Ethyl trans-2-chloro-1-methylcyclopropanecarboxylate | Moderate to High |
| Ethyl trans-2-chlorocyclopropanecarboxylate | LDA | Benzyl Bromide | THF | -78 | Ethyl trans-2-chloro-1-benzylcyclopropanecarboxylate | Moderate to High |
Note: This table is illustrative of typical conditions for the α-alkylation of ester enolates. The diastereoselectivity would need to be determined experimentally.
Applications of Trans 2 Chlorocyclopropanecarboxylic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block
Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemical information to the final product. nih.gov This strategy is of paramount importance in medicinal chemistry and drug discovery, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. trans-2-Chlorocyclopropanecarboxylic acid possesses two chiral centers, making it an excellent candidate for use as a chiral building block.
When resolved into its individual enantiomers, such as (+)-(1S,2S)-2-chlorocyclopropanecarboxylic acid or (-)-(1R,2R)-2-chlorocyclopropanecarboxylic acid, it provides a stereochemically defined starting material. The use of these enantiopure forms in a synthesis ensures that the resulting products are also enantiomerically pure, a process known as enantioselective synthesis. pressbooks.pubresearchgate.net This approach bypasses the need for costly and often inefficient chiral resolution steps later in a synthetic sequence. The defined spatial relationship between the chloro and carboxyl groups on the rigid cyclopropane (B1198618) ring allows for precise control over the stereochemistry of subsequent reactions, making it a valuable tool for creating stereochemically complex target molecules. nih.govresearchgate.net
| Feature of a Chiral Building Block | Exemplification by trans-2-Chlorocyclopropanecarboxylic Acid |
|---|---|
| Possession of Stereocenters | Contains two chiral carbons (C1 and C2). |
| Availability in Enantiopure Form | Can be resolved into its (1S,2S) and (1R,2R) enantiomers. |
| Transfer of Chirality | Incorporation into a synthetic route allows for the creation of specific stereoisomers of the target molecule. researchgate.net |
| Functional Groups for Derivatization | Features a carboxylic acid and a chlorine atom, both of which can be selectively modified. libretexts.org |
Preparation of Substituted Cyclopropanes
The functional groups of this compound acid provide convenient points for chemical modification, enabling its conversion into a wide variety of substituted cyclopropanes. nih.gov The carboxylic acid moiety can undergo typical transformations such as esterification, conversion to amides, or reduction to an alcohol. libretexts.orglibretexts.org For instance, Fischer esterification with an alcohol in the presence of an acid catalyst yields the corresponding ester, while reaction with thionyl chloride can convert it into an acyl chloride, a highly reactive intermediate for the formation of amides and other derivatives. libretexts.org
The chlorine atom can be displaced by various nucleophiles through substitution reactions, although the conditions may need to be carefully controlled due to the unique reactivity of the cyclopropane ring. Furthermore, elimination reactions can be induced to form cyclopropene (B1174273) derivatives. These transformations allow for the introduction of a diverse range of functional groups onto the cyclopropane core, creating a library of substituted building blocks for further synthetic elaboration. nih.govorganic-chemistry.org
| Reaction Type | Reagents | Resulting Structure |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | trans-Methyl 2-chlorocyclopropanecarboxylate |
| Amidation (via acid chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., Diethylamine) | trans-2-Chloro-N,N-diethylcyclopropanecarboxamide |
| Nucleophilic Substitution | Sodium Azide (NaN₃) | trans-2-Azidocyclopropanecarboxylic acid |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (trans-2-Chlorocyclopropyl)methanol |
Synthesis of Heterocyclic Compounds
The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a property that can be exploited for the synthesis of heterocyclic compounds. libretexts.orgstackexchange.com When derivatives of this compound acid are treated with certain reagents or subjected to thermal conditions, the three-membered ring can cleave to form a linear intermediate. If this intermediate contains appropriate functional groups, it can subsequently cyclize to form a new, larger ring containing a heteroatom. nih.gov
For example, a derivative where the carboxylic acid is converted to a hydroxamic acid could potentially undergo a ring-opening and cyclization cascade to form a lactam. Similarly, reaction with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of five- or six-membered heterocyclic systems. This synthetic strategy leverages the stored energy of the cyclopropane ring to drive the formation of more complex cyclic structures, providing a pathway to valuable heterocyclic motifs that are prevalent in pharmaceuticals and agrochemicals. uobaghdad.edu.iqnih.gov
| Starting Material Derivative | Potential Reagent/Condition | Possible Heterocyclic Product |
|---|---|---|
| trans-2-Chlorocyclopropylmethanol | Base | Oxabicyclo[1.1.0]butane intermediate, leading to substituted furans or dihydrofurans upon further reaction. |
| trans-2-Chlorocyclopropanecarboxamide | Strong Base / Heat | Ring opening followed by intramolecular cyclization could lead to pyrrolidinone derivatives. |
| trans-2-Chlorocyclopropanecarboxylic acid | Hydrazine | Potential formation of pyrazolidinone derivatives through a ring-opening-cyclization sequence. |
Intermediate for Complex Molecular Scaffolds
A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com this compound acid is an excellent intermediate for the synthesis of complex molecular scaffolds due to its conformational rigidity and well-defined stereochemistry. nih.gov The cyclopropane ring acts as a rigid spacer, holding substituent groups in a fixed spatial orientation. This is a highly desirable feature in drug design, where the precise positioning of functional groups is critical for binding to biological targets. nih.gov
Its derivatives have been used to create conformationally restricted analogues of amino acids and peptides, such as trans-2-aminocyclopropanecarboxylic acid (ACPC). nih.gov These analogues are used to study peptide and protein structures and to develop peptidomimetics with improved stability and activity. Furthermore, the cyclopropane unit can be a key component in the synthesis of spirocyclic compounds, where two rings share a single atom, or incorporated into larger polycyclic systems found in natural products. nih.govmdpi.com The versatility of this small ring allows synthetic chemists to build architecturally complex and diverse molecules from a relatively simple starting material. nih.gov
| Type of Complex Scaffold | Role of the Cyclopropane Ring | Example Application |
|---|---|---|
| Conformationally Restricted Peptides | Acts as a rigid dipeptide isostere, restricting the peptide backbone. nih.gov | Probing protein binding sites and developing enzyme inhibitors. |
| Spirocyclic Compounds | Forms one of the rings in the spiro system, providing a 3D anchor point. mdpi.com | Synthesis of novel frameworks for medicinal chemistry. |
| Natural Product Synthesis | Serves as a key intermediate that establishes stereochemistry early in the synthesis. nih.gov | Total synthesis of bioactive natural products containing cyclopropane motifs. |
| Polycyclic Systems | Acts as a precursor for ring expansion or annulation reactions to build larger, fused ring systems. | Creation of novel molecular architectures for materials science and drug discovery. |
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For trans-2-Chlorocyclopropanecarboxylic acid, both ¹H and ¹³C NMR are instrumental in confirming the trans configuration of the substituents on the cyclopropane (B1198618) ring.
The stereochemistry is primarily elucidated through the analysis of coupling constants (J-values) between the cyclopropyl (B3062369) protons in the ¹H NMR spectrum. In a cyclopropane ring, the coupling constant between two vicinal protons is dependent on their dihedral angle. Typically, the coupling constant for trans protons (J_trans) is smaller than that for cis protons (J_cis). For the trans isomer of 2-chlorocyclopropanecarboxylic acid, the proton attached to the same carbon as the chlorine atom (H-2) and the proton attached to the same carbon as the carboxylic acid group (H-1) will exhibit a smaller coupling constant compared to what would be observed in the cis isomer. The protons on the third carbon (H-3) will show distinct couplings to both H-1 and H-2, further confirming the assignments.
The chemical shifts in both ¹H and ¹³C NMR are also diagnostic. The electronegative chlorine atom and the carboxylic acid group deshield the adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield) compared to an unsubstituted cyclopropane ring.
¹H NMR Spectral Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 (CH-COOH) | 2.0 - 2.5 | ddd | J_trans (to H-2), J_cis (to H-3a), J_trans (to H-3b) |
| H-2 (CH-Cl) | 3.0 - 3.5 | ddd | J_trans (to H-1), J_cis (to H-3a), J_trans (to H-3b) |
| H-3a (CH₂) | 1.2 - 1.6 | ddd | J_gem (to H-3b), J_cis (to H-1), J_cis (to H-2) |
| H-3b (CH₂) | 0.8 - 1.2 | ddd | J_gem (to H-3a), J_trans (to H-1), J_trans (to H-2) |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 170 - 175 |
| C-Cl | 40 - 45 |
| C-COOH | 25 - 30 |
Note: The table values are estimations based on typical chemical shifts for similar structures. Precise values are determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound acid displays characteristic absorption bands that confirm its key structural features.
The most prominent feature is the carboxylic acid group, which gives rise to two distinct and easily identifiable absorptions. A very broad absorption band is observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The second key feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, which typically appears between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can be influenced by hydrogen bonding. libretexts.org
The presence of the chloro-substituent is indicated by the C-Cl stretching vibration, which typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations of the cyclopropane ring are expected just above 3000 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong, Sharp |
| Cyclopropane | C-H stretch | ~3050 | Medium |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.govnih.gov In the mass spectrum of this compound acid, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (120.53 g/mol ).
Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion: one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another, less intense peak at M+2 corresponding to the molecule with ³⁷Cl. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.
The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Cleavage of the C-Cl bond can also occur, leading to a fragment corresponding to the loss of a chlorine radical (M-35). Fragmentation of the cyclopropane ring itself can also lead to characteristic daughter ions.
Expected Mass Spectrometry Fragmentation
| m/z Value | Identity | Description |
|---|---|---|
| [M]⁺ and [M+2]⁺ | Molecular Ion | Confirms molecular weight and presence of one chlorine atom. |
| [M-17]⁺ | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| [M-35]⁺ | [M-Cl]⁺ | Loss of the chlorine radical. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing unambiguous proof of its relative and absolute configuration. springernature.comnih.gov If this compound acid can be grown into a suitable single crystal, this technique can unequivocally confirm the trans relationship between the chloro and carboxylic acid groups.
The method involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogen, which is often difficult to resolve) can be determined, along with bond lengths and angles.
For chiral molecules that are resolved into a single enantiomer, X-ray crystallography using anomalous dispersion can determine the absolute configuration (the actual R/S designation at each stereocenter). ed.ac.ukthieme-connect.de This is particularly crucial in pharmaceutical and biological contexts where enantiomers can have vastly different activities. ed.ac.uk While this compound acid is chiral, a standard crystallographic analysis of its racemic mixture would still definitively show the trans arrangement of the substituents by revealing the relative positions of the chlorine atom and the carboxylic acid group on opposite sides of the cyclopropane ring. thieme-connect.com
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is employed to predict a variety of molecular properties with high accuracy. For trans-2-Chlorocyclopropanecarboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its ground-state geometry and electronic landscape orientjchem.orgresearchgate.net.
The primary output of a DFT geometry optimization is the molecule's lowest-energy three-dimensional structure. This includes precise predictions of bond lengths, bond angles, and dihedral angles. Such calculations would confirm the trans configuration of the chloro and carboxyl groups relative to the cyclopropane (B1198618) ring.
Furthermore, DFT provides a wealth of information about the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability mdpi.com. Other calculated properties include the molecular dipole moment and the distribution of electron density, which can be visualized through electrostatic potential maps to identify electron-rich and electron-poor regions of the molecule.
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound acid This table presents typical data obtained from DFT calculations and is for illustrative purposes.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C(carboxyl) | C(ring) | ~1.50 | ||
| C(ring) | Cl | ~1.78 | |||
| C(carboxyl) | O(carbonyl) | ~1.21 | |||
| C(carboxyl) | O(hydroxyl) | ~1.35 | |||
| Bond Angle (˚) | O(carbonyl) | C(carboxyl) | O(hydroxyl) | ~123.0 | |
| Cl | C(ring) | C(ring) | ~118.5 | ||
| Dihedral Angle (˚) | Cl | C(ring) | C(ring) | C(carboxyl) | ~180.0 |
Modeling Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate youtube.com. The structure of a transition state cannot be observed experimentally but can be inferred and calculated computationally youtube.com.
For this compound acid, theoretical models can be used to investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the carboxylic acid group. DFT calculations can locate the transition state structure for a given reaction, which is characterized by partial bonds being formed and broken youtube.com.
By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This value is critical for predicting the reaction rate. Computational models, such as the distortion/interaction model, can further deconstruct this barrier into the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted species beilstein-journals.org. Such analyses provide a deeper understanding of the factors controlling the reaction's feasibility and stereoselectivity.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the cyclopropane ring of this compound acid is rigid, rotation can occur around the single bond connecting the carboxylic acid group to the ring. This rotation leads to different conformers, which may have different energies and populations at equilibrium.
Computational methods can systematically explore the conformational landscape of the molecule. A potential energy scan is performed by rotating the dihedral angle of the C-C bond between the ring and the carboxyl group in small increments (e.g., 10-15 degrees) and calculating the energy at each step. The resulting energy profile reveals the low-energy (stable) conformers, which correspond to energy minima, and the rotational barriers (transition states) between them.
For carboxylic acids, different orientations of the hydroxyl group within the carboxyl function can lead to distinct conformers, often referred to as syn and anti (or cis and trans) researchgate.net. Computational analysis helps to determine the relative stability of these conformers, which is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. This information is valuable for understanding the molecule's behavior in different environments and its potential interactions with other molecules.
Table 2: Illustrative Relative Energies of Carboxylic Acid Conformers This table presents a hypothetical energy profile for the rotation of the carboxyl group, where 0° represents a reference conformation.
| Dihedral Angle (˚) | Relative Energy (kcal/mol) | Note |
| 0 | 0.00 | Most Stable Conformer (Energy Minimum) |
| 60 | 2.5 | Rotational Barrier (Transition State) |
| 120 | 1.5 | Local Energy Minimum |
| 180 | 2.0 | Higher Energy Conformer |
Q & A
Q. What are the established synthetic routes for trans-2-chlorocyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclopropanation of allylic substrates with dichlorocarbene intermediates. Key variables include temperature, solvent polarity, and catalyst choice. For example, using chloroform under basic conditions (e.g., NaOH) generates dichlorocarbene, which reacts with alkenes to form cyclopropane rings. Stereochemical control is achieved by steric effects in the transition state; bulky substituents favor trans-configuration . Characterization via -NMR (ring current effects) and X-ray crystallography confirms stereochemistry .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound acid?
- Methodological Answer : Cross-validate purity using HPLC (≥95% purity threshold) and DSC (melting point analysis). Discrepancies may arise from residual solvents (e.g., THF or DCM) or polymorphic forms. Recrystallization in non-polar solvents (hexane/ethyl acetate) followed by TGA can identify solvent retention . Always compare data with peer-reviewed sources (e.g., Beilstein Journal protocols) rather than commercial databases .
Q. What safety protocols are critical when working with this compound acid in aqueous environments?
- Methodological Answer : Avoid groundwater contamination due to potential bioaccumulation risks. Use secondary containment trays and pH-neutralizing agents (e.g., NaHCO) for accidental spills. Toxicity studies indicate moderate aquatic toxicity (EC > 10 mg/L), requiring disposal via certified hazardous waste facilities . Lab-specific SOPs should align with OSHA HazCom 2012 standards for chlorinated organics .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound acid in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates strain energy (~27 kcal/mol) and electron-deficient cyclopropane ring behavior. Transition state analysis reveals chlorinated derivatives undergo nucleophilic attack at the C-Cl bond, with regioselectivity influenced by solvent dielectric constants. Validate predictions via kinetic isotope effects (KIEs) in DO .
Q. What experimental strategies resolve contradictions in reported biological activity of this compound acid derivatives?
- Methodological Answer : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish receptor affinity (e.g., D/D dopaminergic ratios) from efficacy. For example, trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines show varied D selectivity due to aryl substituent electronic effects . Control for metabolic stability (microsomal incubation) to isolate intrinsic activity .
Q. How does stereochemical integrity of this compound acid degrade under thermal stress, and how can stability be optimized?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) show racemization via ring-opening/closure mechanisms. Stabilize by formulating as lyophilized salts (e.g., sodium carboxylate) or using radical inhibitors (BHT). Monitor degradation via chiral HPLC (Chiralpak AD-H column) and -NMR for carbonyl group shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
